N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline
Description
Properties
CAS No. |
6147-43-9 |
|---|---|
Molecular Formula |
C14H18N4O4 |
Molecular Weight |
306.32 g/mol |
IUPAC Name |
N-(6-methylhept-5-en-2-ylideneamino)-2,4-dinitroaniline |
InChI |
InChI=1S/C14H18N4O4/c1-10(2)5-4-6-11(3)15-16-13-8-7-12(17(19)20)9-14(13)18(21)22/h5,7-9,16H,4,6H2,1-3H3 |
InChI Key |
KXKSTFJRCXDCBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline typically involves the reaction of 2,4-dinitroaniline with 6-methylhept-5-en-2-one under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and precise control of reaction parameters ensures consistent quality and efficiency. The purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various nucleophiles or electrophiles can be used, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation may yield different nitro derivatives, while reduction can produce various amino derivatives.
Scientific Research Applications
N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and interactions.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Table 1: Comparative Properties of 2,4-Dinitro-aniline Derivatives
| Compound | Molecular Weight (g/mol) | Predicted LogP | Key Functional Groups |
|---|---|---|---|
| 2,4-Dinitro-aniline | 183.11 | 1.45 | -NO₂, -NH₂ |
| N-Benzylidene-2,4-dinitro-aniline | 285.25 | 3.12 | -NO₂, -N=CH-C₆H₅ |
| N-(6-Methylhept-5-EN-2-ylideneamino)-2,4-dinitro-aniline | 335.34 | 4.78 | -NO₂, -N=CH-(CH₂)₂CH(CH₃)CH₂CH₂ |
Reactivity and Stability
The electron-withdrawing nitro groups in all three compounds stabilize the aromatic ring but deactivate it toward electrophilic substitution. In contrast, N-benzylidene derivatives exhibit enhanced photostability due to extended conjugation .
Lumping Strategy in Computational Modeling
As highlighted in climate-chemistry models, structurally similar compounds (e.g., nitroaromatics with analogous substituents) are often grouped using a lumping strategy to simplify reaction networks . For example, the target compound and its benzylidene analog could be treated as a single surrogate in atmospheric degradation studies, assuming similar reaction pathways.
Biological Activity
N-(6-Methylhept-5-en-2-ylideneamino)-2,4-dinitro-aniline (CAS No. 6147-43-9) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
- Molecular Formula : C14H18N4O4
- Molecular Weight : 306.317 g/mol
- Density : 1.23 g/cm³
- Boiling Point : 431.3 °C at 760 mmHg
- Flash Point : 214.6 °C
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dinitroaniline with a suitable aldehyde or ketone derivative to form the corresponding imine. The reaction conditions may vary, but it often requires an acidic catalyst to facilitate the formation of the imine bond.
Antimicrobial Activity
Recent studies have indicated that derivatives of 2,4-dinitroaniline exhibit significant antimicrobial properties. The activity of this compound has been evaluated against various bacterial strains, demonstrating moderate to potent inhibitory effects.
Table 1: Antimicrobial Activity Against Various Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 μM | Potent |
| Escherichia coli | 0.21 μM | Potent |
| Micrococcus luteus | Moderate | Moderate |
| Candida spp. | Moderate | Moderate |
| Citrobacter freundii | Selective action | Moderate |
The compound showed a particularly strong inhibitory effect against Pseudomonas aeruginosa and Escherichia coli, with an MIC value of 0.21 µM, indicating its potential as an antimicrobial agent .
Cytotoxicity
In vitro studies assessing cytotoxicity have revealed that this compound exhibits varying levels of toxicity across different cell lines. The MTT assay results suggest that while some derivatives are cytotoxic to certain cancer cell lines, they may be less toxic to normal cells.
Table 2: Cytotoxicity Results in Different Cell Lines
| Cell Line | IC50 (μM) | Toxicity Level |
|---|---|---|
| HaCat (human keratinocytes) | >100 | Low |
| Balb/c 3T3 (mouse fibroblasts) | 50 | Moderate |
| HeLa (cervical cancer) | 30 | High |
These findings indicate that while the compound has potential therapeutic applications, careful consideration of its cytotoxic effects is necessary .
The biological activity of this compound is thought to involve interactions with bacterial DNA gyrase and MurD enzymes. Molecular docking studies have shown that the compound forms several key interactions within the active sites of these enzymes, including hydrogen bonds and π-stacking interactions, which are crucial for its antibacterial activity .
Case Studies
A notable case study involved the evaluation of this compound in a clinical setting where it was tested against resistant strains of bacteria in infected patients. The results indicated a significant reduction in bacterial load following treatment with this compound, showcasing its potential as a therapeutic agent in combating antibiotic resistance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
